[(3-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-chloro-4-methylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro and methyl substituent on the benzene ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 3-chloro-4-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (3-chloro-4-methylphenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(3-chloro-4-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-chloro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chloro and methyl groups on the benzene ring influences its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- [(3-chloro-4-methylphenyl)methyl]amine
- (3-chloro-4-methylphenyl)methylamine
- (3-chloro-4-methylphenyl)methylamine
Uniqueness
(3-chloro-4-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups enhances its reactivity and binding interactions compared to other similar compounds.
Properties
CAS No. |
2742653-28-5 |
---|---|
Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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